

# Unveiling the Therapeutic Potential: In Vivo Efficacy of Swietenia Extracts in Animal Models

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## Compound of Interest

Compound Name: Swietemahalactone

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A Comparative Analysis of Anti-Diabetic, Anti-Inflammatory, and Immunomodulatory Effects

Extracts from the *Swietenia* genus, particularly from the *mahagoni* and *macrophylla* species, have demonstrated promising therapeutic effects in preclinical animal studies. This guide provides a comprehensive comparison of the in vivo efficacy of these extracts in models of diabetes, neuroinflammation, and immunosuppression, alongside standard therapeutic agents. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of the potential of *Swietenia*-derived compounds.

## Anti-Diabetic Efficacy in Alloxan-Induced Diabetic Rats

Extracts of *Swietenia mahagoni* have been investigated for their hypoglycemic effects in a well-established animal model of type 1 diabetes induced by alloxan. Alloxan selectively destroys pancreatic  $\beta$ -cells, leading to hyperglycemia.

Experimental Data Summary

Treatment Group	Animal Model	Dosage	Duration	Key Outcome: Blood Glucose Level (mg/dL)
Control (Non-Diabetic)	Wistar Rats	Vehicle	14 days	88.50 ± 17.61[1]
Diabetic Control	Wistar Rats	Alloxan (120 mg/kg) + Vehicle	14 days	270.25 ± 30.01[1]
S. mahagoni Seed Extract	Wistar Rats	250 mg/kg	14 days	85.50 ± 17.82[1]
S. mahagoni Seed Extract	Wistar Rats	500 mg/kg	14 days	83.00 ± 19.80[1]
S. mahagoni Seed Extract	Wistar Rats	1000 mg/kg	14 days	113.00 ± 11.16[1]
Glibenclamide (Standard)	Wistar Rats	0.50 mg/kg	Not specified	Significant reduction from hyperglycemic state[2]
Metformin (Standard)	Wistar Rats	500 mg/kg	42 days	Similar effect to S. mahagoni extract (750 mg/kg)[3]

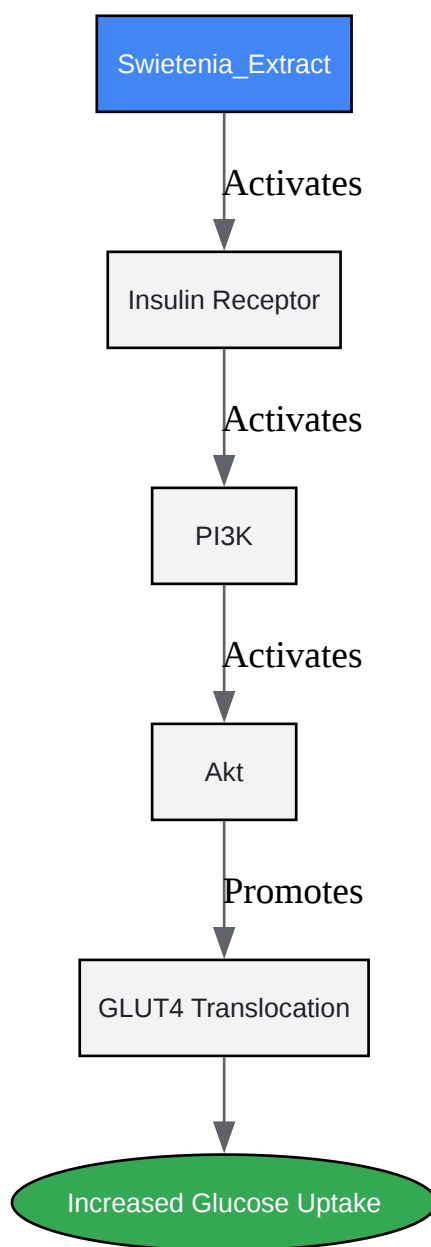
#### Experimental Protocol: Alloxan-Induced Diabetic Rat Model

- **Animal Model:** Male Wistar rats are typically used.
- **Induction of Diabetes:** A single intraperitoneal injection of alloxan monohydrate (e.g., 120-150 mg/kg body weight) dissolved in sterile normal saline is administered to induce diabetes. [4][5][6]
- **Confirmation of Diabetes:** Hyperglycemia is confirmed by measuring blood glucose levels, typically 48-72 hours after alloxan injection. Rats with blood glucose levels above a certain threshold (e.g., 200 mg/dL) are considered diabetic.

- Treatment: The *Swietenia mahagoni* extract or comparator drug is administered orally (e.g., via gavage) for a specified duration.
- Outcome Measurement: Blood glucose levels are monitored at regular intervals to assess the hypoglycemic effect of the treatment.

#### Proposed Signaling Pathway for Anti-Diabetic Action

The anti-diabetic effects of *Swietenia* extracts are hypothesized to be mediated, in part, through the PI3K/Akt signaling pathway, which plays a crucial role in glucose metabolism.



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PI3K/Akt Signaling in Glucose Metabolism

## Anti-Inflammatory Efficacy in a Parkinson's Disease Mouse Model

An aqueous extract of *Swietenia macrophylla* leaves has been evaluated for its neuroprotective and anti-inflammatory effects in a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease. The 6-OHDA neurotoxin selectively destroys dopaminergic neurons, leading to neuroinflammation characterized by the activation of microglia and astrocytes.

Experimental Data Summary

Treatment Group	Animal Model	Dosage	Duration	Key Outcome: Neuroinflammatory Markers
Sham Control	C57BL/6 Mice	Vehicle	14 days	Baseline levels of IBA-1 and GFAP
6-OHDA Control	C57BL/6 Mice	6-OHDA + Vehicle	14 days	Significant increase in IBA-1 and GFAP expression[7][8][9][10]
S. macrophylla Leaf Extract	C57BL/6 Mice	50 mg/kg	14 days	Significant reduction in IBA-1 and GFAP expression compared to 6-OHDA control[7][8][9][10]
L-DOPA (Standard)	C57BL/6 Mice	Various	Various	Mixed effects on neuroinflammation; can sometimes exacerbate glial activation[11]

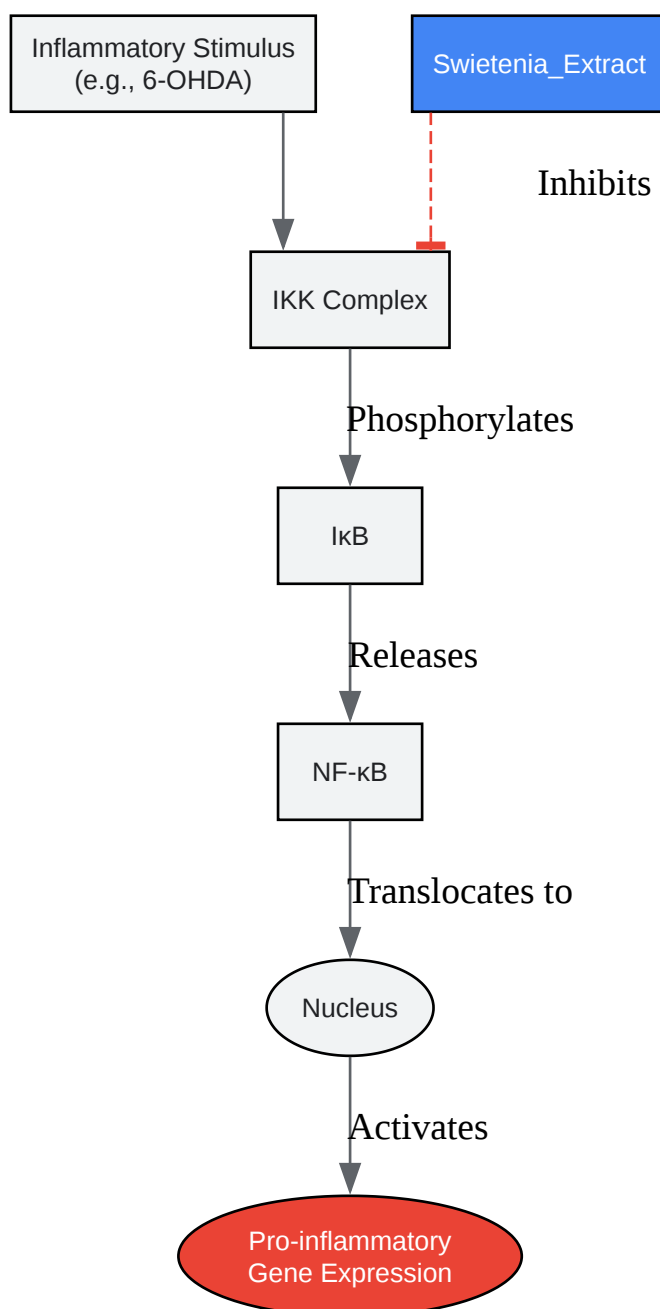
#### Experimental Protocol: 6-OHDA-Induced Parkinson's Mouse Model

- Animal Model: Adult male C57BL/6 mice are commonly used.
- Induction of Parkinson's Disease: A unilateral injection of 6-OHDA is made into a specific brain region, such as the medial forebrain bundle or the striatum, to lesion the dopaminergic neurons.[8][12][13][14][15]

- Treatment: The *Swietenia macrophylla* extract or comparator is administered, often starting before the 6-OHDA lesion and continuing for a period post-lesion.
- Outcome Measurement: Immunohistochemical analysis is performed on brain tissue to quantify the expression of inflammatory markers such as Ionized calcium-binding adapter molecule 1 (IBA-1) for microglia and Glial Fibrillary Acidic Protein (GFAP) for astrocytes.

#### Proposed Signaling Pathway for Anti-Inflammatory Action

The anti-inflammatory effects of *Swietenia macrophylla* extract are thought to involve the inhibition of the NF- $\kappa$ B signaling pathway, a key regulator of the inflammatory response.



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#### NF-κB Inflammatory Signaling Pathway

## Immunomodulatory Efficacy in Cyclophosphamide-Induced Immunosuppressed Mice

The immunomodulatory potential of *Swietenia mahagoni* seed extract has been assessed in a mouse model of immunosuppression induced by cyclophosphamide, a cytotoxic agent that

suppresses the immune system.

#### Experimental Data Summary

Treatment Group	Animal Model	Dosage	Duration	Key Outcome: Antibody Titer
Normal Control	DDY Mice	Vehicle	10 days	$0.00 \pm 0.00$ <a href="#">[15]</a> <a href="#">[16]</a> <a href="#">[17]</a>
Immunosuppressed Control	DDY Mice	Cyclophosphamide + Vehicle	10 days	$1.90 \pm 0.330$ <a href="#">[15]</a> <a href="#">[16]</a> <a href="#">[17]</a>
S. mahagoni Seed Extract	DDY Mice	50 mg/kg	10 days	$3.51 \pm 1.168$ <a href="#">[15]</a> <a href="#">[16]</a> <a href="#">[17]</a>
S. mahagoni Seed Extract	DDY Mice	100 mg/kg	10 days	$3.71 \pm 0.631$ <a href="#">[15]</a> <a href="#">[16]</a> <a href="#">[17]</a>
S. mahagoni Seed Extract	DDY Mice	200 mg/kg	10 days	$4.01 \pm 1.037$ <a href="#">[15]</a> <a href="#">[16]</a> <a href="#">[17]</a>
Positive Control (Commercial Herbal Product)	DDY Mice	Not specified	10 days	$4.31 \pm 0.631$ <a href="#">[15]</a> <a href="#">[16]</a> <a href="#">[17]</a>
Levamisole (Standard)	Mice	Various	Various	Restoration of suppressed immune responses <a href="#">[1]</a> <a href="#">[11]</a> <a href="#">[18]</a>

#### Experimental Protocol: Cyclophosphamide-Induced Immunosuppression Mouse Model

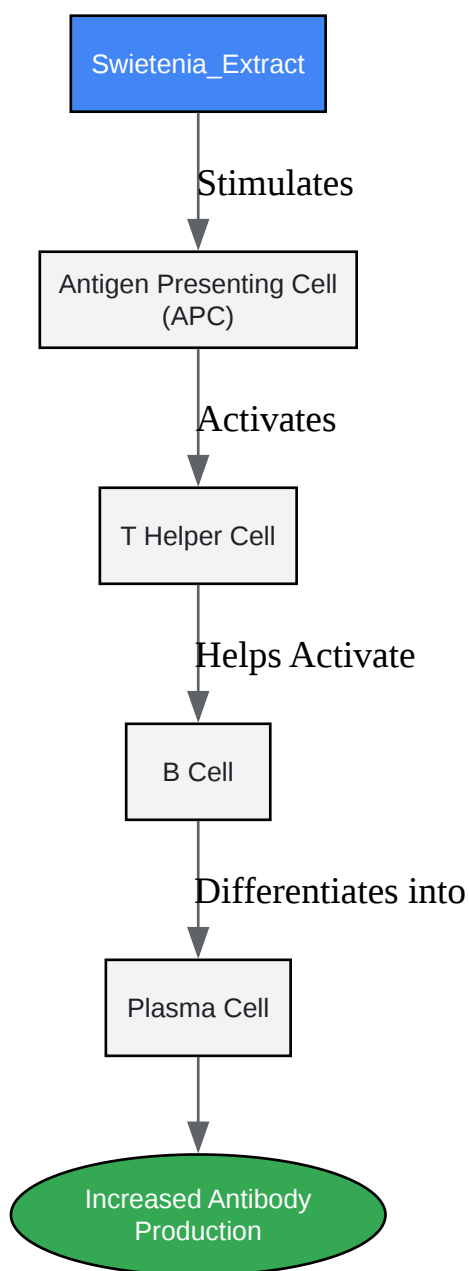
- Animal Model: DDY or BALB/c mice are commonly used.
- Induction of Immunosuppression: Mice are treated with cyclophosphamide (e.g., intraperitoneal injections) to induce a state of immunosuppression.[\[11\]](#)[\[19\]](#)[\[20\]](#)



- Immunization: Animals are often immunized with an antigen, such as Sheep Red Blood Cells (SRBC), to elicit an antibody response.
- Treatment: The *Swietenia mahagoni* extract or comparator drug is administered orally.
- Outcome Measurement: The humoral immune response is assessed by measuring the antibody titer in the serum using methods like hemagglutination.

#### Proposed Signaling Pathway for Immunomodulatory Action

The immunomodulatory effects of *Swietenia mahagoni* are likely multifaceted, potentially involving the stimulation of various immune cells and the modulation of cytokine production. One possible pathway involves the activation of immune signaling cascades that enhance antibody production.



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